molecular formula C9H18O B3426512 1-Cycloheptylethan-1-ol CAS No. 52829-99-9

1-Cycloheptylethan-1-ol

Cat. No.: B3426512
CAS No.: 52829-99-9
M. Wt: 142.24 g/mol
InChI Key: VACFFEJPHIAXMP-UHFFFAOYSA-N
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Description

1-Cycloheptylethan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a seven-membered cycloheptyl ring attached to an ethyl group with a hydroxyl functional group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptylethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cycloheptylethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-cycloheptylethanone using a suitable catalyst such as palladium on carbon. The process is carried out under high pressure and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-cycloheptylethanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to 1-cycloheptylethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 1-Cycloheptylethanone.

    Reduction: 1-Cycloheptylethane.

    Substitution: 1-Cycloheptylethyl chloride or bromide.

Scientific Research Applications

1-Cycloheptylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties

Comparison with Similar Compounds

    1-Cyclohexylethan-1-ol: Similar structure but with a six-membered ring.

    1-Cyclopentylethan-1-ol: Similar structure but with a five-membered ring.

    1-Cyclooctylethan-1-ol: Similar structure but with an eight-membered ring.

Comparison: 1-Cycloheptylethan-1-ol is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-cycloheptylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFFEJPHIAXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309258
Record name α-Methylcycloheptanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52829-99-9
Record name α-Methylcycloheptanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52829-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methylcycloheptanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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